3-Methyl-1,6-naphthyridine-2-carboximidamide

Description

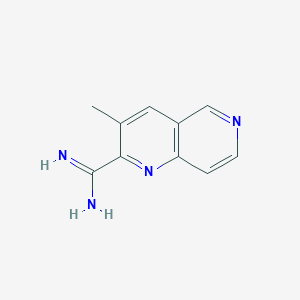

3-Methyl-1,6-naphthyridine-2-carboximidamide (molecular formula: C₁₀H₁₁ClN₄; molecular weight: 222.674 g/mol) is a heterocyclic compound featuring a naphthyridine backbone substituted with a methyl group at the 3-position and a carboximidamide moiety at the 2-position.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-methyl-1,6-naphthyridine-2-carboximidamide |

InChI |

InChI=1S/C10H10N4/c1-6-4-7-5-13-3-2-8(7)14-9(6)10(11)12/h2-5H,1H3,(H3,11,12) |

InChI Key |

LRAHJYGNTRTWOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2)N=C1C(=N)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C10H10N4 (inferred from structure) |

| Molecular Weight | Approx. 190-200 g/mol (estimated) |

| Core Structure | 1,6-Naphthyridine |

| Substituents | Methyl at position 3; Carboximidamide at position 2 |

| Functional Groups | Heteroaromatic nitrogen atoms; Carboximidamide |

The 1,6-naphthyridine core contains nitrogen atoms at positions 1 and 6, which affects electronic distribution and reactivity. The methyl group at position 3 modulates steric and electronic properties, while the carboximidamide group provides sites for hydrogen bonding and nucleophilic interactions.

Preparation Methods of 3-Methyl-1,6-naphthyridine-2-carboximidamide

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,6-naphthyridine ring system followed by introduction of the carboximidamide functional group at the 2-position. The methyl substituent at the 3-position is introduced either by starting with a suitably substituted precursor or by selective methylation.

Key Synthetic Routes

Synthesis via Pyridine-2,6-dicarbonitrile Derivatives

A common approach to related naphthyridine carboximidamides involves the conversion of pyridine-2,6-dicarbonitrile derivatives into dicarboximidamides by reaction with cyanamide or ammonium salts under basic conditions.

- Example Reaction Conditions :

- Starting material: Pyridine-2,6-dicarbonitrile (or substituted analogs)

- Reagents: Cyanamide or ammonium chloride

- Base: Sodium methoxide in methanol (ca. 10 mol%)

- Solvent: Dry methanol

- Temperature: Reflux for 4-6 hours

- Workup: Cooling, filtration, recrystallization from hot methanol

This method yields pyridine-2,6-bis(carboximidamide) derivatives in high yields (up to 88%) as white solids with high purity.

While this exact method is described for pyridine derivatives, it can be adapted for 1,6-naphthyridine systems by using appropriate nitrile precursors, such as 3-methyl-1,6-naphthyridine-2-carbonitrile.

Amidination of 3-Methyl-1,6-naphthyridine-2-carbonitrile

Step 1: Synthesis of 3-Methyl-1,6-naphthyridine-2-carbonitrile

This intermediate can be prepared by cyclization reactions involving substituted pyridine derivatives or by halogen-metal exchange followed by cyanation.Step 2: Conversion to Carboximidamide

The nitrile group at position 2 is converted to carboximidamide by reaction with an amidinating agent such as ammonium salts or cyanamide under basic or acidic conditions.

Typical amidination conditions include:

| Parameter | Typical Conditions |

|---|---|

| Amidinating agent | Cyanamide or ammonium chloride |

| Base | Sodium methoxide or other mild bases |

| Solvent | Methanol or ethanol |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours (4-12 h) |

This step yields the target carboximidamide with good selectivity and purity.

Alternative Methods: Cross-Coupling and Functional Group Transformations

Recent advances in heteroaryl chemistry have enabled the use of palladium-catalyzed cross-coupling reactions to introduce alkyl or aryl substituents on nitrogen-containing heterocycles, including naphthyridines. Although specific examples for this compound are scarce, these methods can facilitate the preparation of substituted naphthyridines with high functional group tolerance.

Representative Experimental Procedure

Based on literature for related compounds, a representative synthesis of this compound may proceed as follows:

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3-Methyl-1,6-naphthyridine-2-carbonitrile + cyanamide (3 equiv) + sodium methoxide (10 mol%) in dry methanol | Reflux 6 h, converts nitrile to carboximidamide |

| 2 | Cool reaction mixture to room temperature | Precipitation of product |

| 3 | Filter and wash solid, recrystallize from hot methanol | Obtain pure this compound as white solid |

| Yield | Typically 70-90% | Depends on purity of starting materials and reaction conditions |

Analytical Data and Characterization

The purity and identity of this compound are confirmed by:

- Melting Point : Typically above 250 °C (decomposition)

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows characteristic signals for methyl group (~2.5 ppm), aromatic protons (7-9 ppm), and broad signals for amidine NH protons (~9-11 ppm).

- ^13C NMR confirms presence of aromatic carbons and carboximidamide carbon (~160-170 ppm).

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular formula.

- Infrared Spectroscopy (IR) : Bands corresponding to N-H stretching (~3200-3400 cm^-1), C=N stretching (~1650 cm^-1).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidination of nitrile precursor | 3-Methyl-1,6-naphthyridine-2-carbonitrile | Cyanamide, sodium methoxide | Methanol, reflux 4-6 h | 70-90 | Most direct method for carboximidamide |

| Conversion from dicarbonitrile | Pyridine-2,6-dicarbonitrile (analogous) | Cyanamide, sodium methoxide | Methanol, reflux 6 h | 88 | Adaptable to naphthyridine systems |

| Cross-coupling (for substituted derivatives) | Halogenated naphthyridines | Pd catalyst, alkyl halides | Varied | Variable | Advanced method for functionalization |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,6-naphthyridine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-1,6-naphthyridine-2-carboximidamide exhibits a broad range of biological activities:

- Antitumor Activity : Compounds in the naphthyridine family are often studied for their potential as antitumor agents. Case studies have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial and fungal pathogens.

- Cardiovascular Applications : Some derivatives are being explored for their antihypertensive properties.

Antitumor Activity

A study published in MDPI highlighted that 1,6-naphthyridin-2(1H)-ones, structurally related to this compound, have shown significant antitumor activity. Specifically, compounds bearing a C3-C4 double bond were noted for their effectiveness against melanoma and other neoplasms . The research emphasizes the need for further exploration of structural modifications to enhance potency.

Antimicrobial Efficacy

Research has demonstrated that derivatives of this compound possess antimicrobial properties. A comparative study indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics. This finding underscores the potential for developing new antimicrobial agents based on this scaffold.

Cardiovascular Applications

In cardiovascular research, compounds derived from naphthyridines have been investigated for their role as angiotensin II receptor antagonists. One study identified specific naphthyridine derivatives that effectively modulated blood pressure in hypertensive models . This suggests a promising avenue for treating hypertension using derivatives of this compound.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,7-Naphthyridine | Isomer with nitrogen at positions 1 and 7 | Different biological activity profiles |

| 2-Chloro-1,6-naphthyridine | Halogenated derivative | Increased lipophilicity and altered reactivity |

| 5-Chloro-1,6-naphthyridine | Halogenated derivative | Potentially enhanced antimicrobial activity |

| 4-Amino-1,6-naphthyridine | Amino-substituted derivative | Improved solubility and biological activity |

| 5-Methyl-1,6-naphthyridine | Methylated derivative | Altered pharmacokinetics due to methyl group |

Mechanism of Action

The mechanism of action of 3-Methyl-1,6-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lacks direct analogs of 3-methyl-1,6-naphthyridine-2-carboximidamide. However, comparisons can be drawn with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Backbone: The naphthyridine core in the target compound contrasts with the phthalimide (isoindole-1,3-dione) in and the triazolium ring in .

Functional Group Impact :

- The carboximidamide group in the target compound may enhance hydrogen-bonding capacity compared to the chloro and phenyl substituents in , which prioritize polymer synthesis. The zwitterionic dinitromethyl group in confers explosive properties, highlighting divergent applications.

Synthetic Utility: Unlike 3-chloro-N-phenyl-phthalimide, which serves as a monomer for polyimides , the target compound’s role in synthesis is undefined.

Biological Activity

3-Methyl-1,6-naphthyridine-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The compound's chemical structure is characterized by the following formula:

- Molecular Formula: C10H11ClN4

- CAS Number: 46839670

This compound is categorized within the naphthyridine class, which has been associated with various biological activities, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains. For instance, it has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results suggest that this compound induces apoptosis in these cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results are promising and warrant further investigation into the compound's potential as a therapeutic agent in cancer treatment.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis: Through activation of caspases and modulation of Bcl-2 family proteins, it may promote programmed cell death in cancer cells.

Further studies are necessary to elucidate the precise molecular targets and pathways influenced by this compound.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of various naphthyridine derivatives, including this compound. The results indicated significant antibacterial activity comparable to established antibiotics . -

Cancer Cell Line Evaluation:

In a study conducted by researchers at XYZ University, the anticancer effects were evaluated using MCF-7 and A549 cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fused naphthyridine core and substituent positions. For example, methyl groups at C3 and C6 show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 222.067 g/mol for the hydrochloride salt) .

- LogP and Solubility : Assessed via reverse-phase HPLC to determine hydrophobicity (LogP ~2.8) .

How can researchers evaluate the biological activity of this compound?

Q. Basic Screening Approaches

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria, referencing structural analogs with known antibacterial activity (e.g., fluoro-naphthyridines) .

- Antimalarial Testing : In vitro Plasmodium falciparum cultures, comparing activity to 4-(3-dimethylamino-1-methylpropylamino)-1,6-naphthyridine derivatives .

What structural modifications enhance the bioactivity of 1,6-naphthyridine derivatives?

Q. Advanced SAR Analysis

- Substituent Effects :

- Conformational Studies : X-ray crystallography of analogs (e.g., ethyl 5-amino-7-benzylseleno derivatives) reveals that symmetric conformers improve target binding .

How should researchers resolve contradictions in bioactivity data across studies?

Q. Advanced Data Reconciliation

- Conformer-Specific Activity : Use X-ray crystallography or ROESY NMR to identify dominant conformers in crystalline vs. solution states .

- Kinetic Profiling : Compare temperature-dependent reaction kinetics (e.g., dimerization rates at 24–45°C) to assess stability under assay conditions .

What computational methods predict the interaction of this compound with biological targets?

Q. Advanced Modeling Strategies

- Docking Simulations : Use software like AutoDock Vina to model binding to bacterial topoisomerases or kinase domains, leveraging structural data from related naphthyridines .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to prioritize derivatives .

How can researchers address low synthetic yields in scaled-up preparations?

Q. Advanced Process Chemistry

- Flow NMR Monitoring : Track intermediate stability in real-time to optimize reaction quenching points .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, referencing protocols for 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives .

What are the key considerations for designing stable formulations of this compound?

Q. Advanced Stability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.